molecular formula C23H25NO4 B2818471 (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797366-01-8

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2818471
CAS No.: 1797366-01-8
M. Wt: 379.456
InChI Key: VTRJLISXZZHWIE-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that features a benzofuran ring and an azepane ring, both of which are substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Formation of the Azepane Ring: The azepane ring can be synthesized via a ring-closing reaction of a linear precursor, often involving a nucleophilic substitution or a reductive amination step.

    Coupling of the Two Rings: The final step involves coupling the benzofuran and azepane rings through a carbonylation reaction, often using reagents such as phosgene or carbon monoxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzofuran and azepane rings can undergo oxidation to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to other bioactive benzofuran and azepane derivatives. It could potentially be investigated for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its dual-ring structure might interact with multiple biological targets, making it a candidate for multi-target drug design.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy groups could enhance its binding affinity to certain targets, while the benzofuran and azepane rings could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and 2-phenylbenzofuran share the benzofuran core but differ in their substituents.

    Azepane Derivatives: Compounds such as 3-(4-methoxyphenyl)azepane and 1-benzylazepane share the azepane ring but have different substituents.

Uniqueness

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to the combination of both benzofuran and azepane rings in a single molecule, each substituted with methoxy groups. This dual-ring structure is not commonly found in other compounds, making it a distinctive candidate for various applications in research and industry.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-19-11-9-16(10-12-19)18-6-3-4-13-24(15-18)23(25)21-14-17-7-5-8-20(27-2)22(17)28-21/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRJLISXZZHWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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